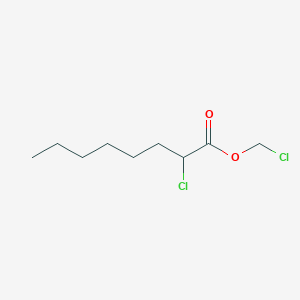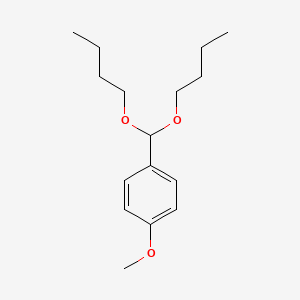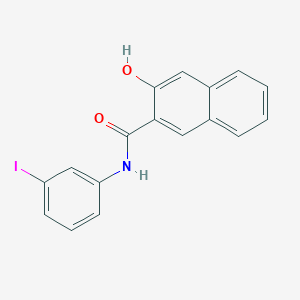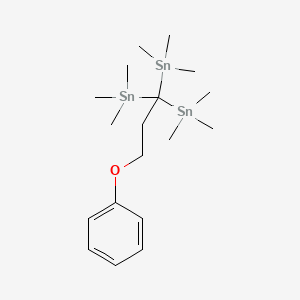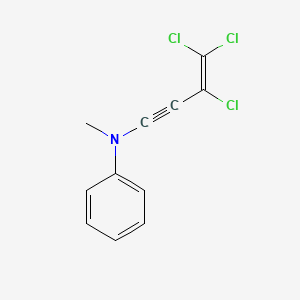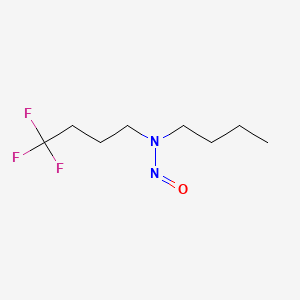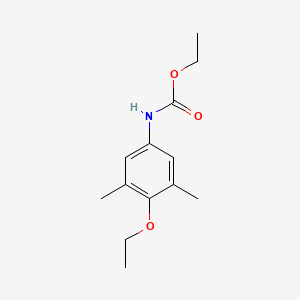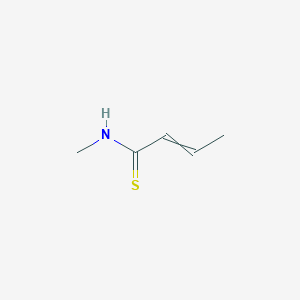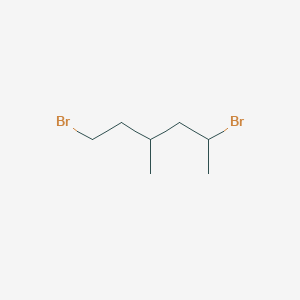
1,5-Dibromo-3-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-3-methylhexane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of two bromine atoms attached to the first and fifth carbon atoms of a hexane chain, with a methyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-methylhexane can be synthesized through the bromination of 3-methylhexane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction proceeds as follows: [ \text{3-methylhexane} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromo-3-methylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols or ethers.
Elimination: Formation of alkenes such as 3-methyl-1-hexene.
Reduction: Formation of 3-methylhexane.
Applications De Recherche Scientifique
1,5-Dibromo-3-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-Dibromo-3-methylhexane involves its reactivity as an alkyl halide. The bromine atoms can participate in nucleophilic substitution or elimination reactions, leading to the formation of various products. The compound’s reactivity is influenced by the presence of the methyl group, which can affect the stability of intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dibromo-5,5-dimethylhexane
- 1,2-Dibromo-3-methylhexane
- 1,4-Dibromo-2-methylhexane
Uniqueness
1,5-Dibromo-3-methylhexane is unique due to the specific positioning of the bromine atoms and the methyl group. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different selectivity and yield in chemical reactions, making it valuable for specific synthetic applications.
Propriétés
Numéro CAS |
83278-47-1 |
|---|---|
Formule moléculaire |
C7H14Br2 |
Poids moléculaire |
257.99 g/mol |
Nom IUPAC |
1,5-dibromo-3-methylhexane |
InChI |
InChI=1S/C7H14Br2/c1-6(3-4-8)5-7(2)9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
FXEBZNQOIFJQLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCBr)CC(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


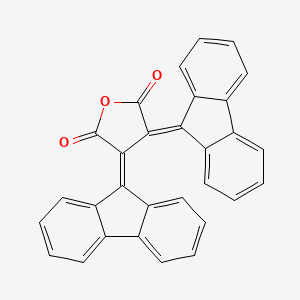
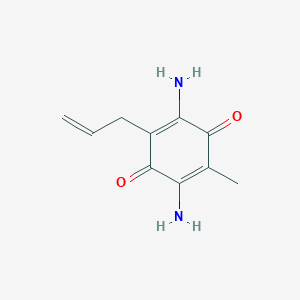

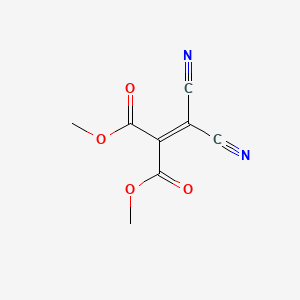
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one](/img/structure/B14407351.png)
